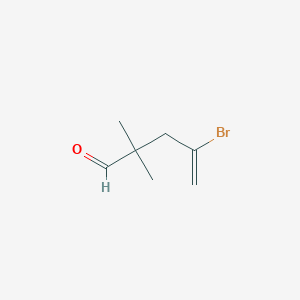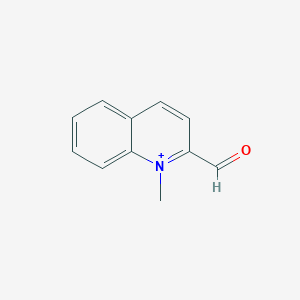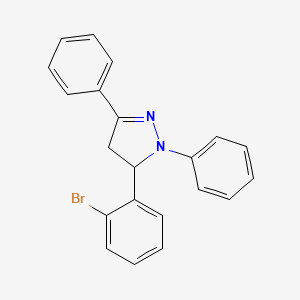
5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole: is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromophenyl group at the 5-position and two phenyl groups at the 1 and 3 positions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method is the reaction of 2-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization with chalcone under acidic or basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological studies, it serves as a model compound for studying the interactions of pyrazole derivatives with biological targets.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Industry: The compound finds applications in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the pyrazole ring facilitates its interaction with active sites. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
1,3-Diphenyl-4,5-dihydro-1H-pyrazole: Lacks the bromophenyl group, resulting in different reactivity and biological activity.
5-Phenyl-1,3-diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but without the bromine atom, affecting its chemical properties.
Uniqueness: The presence of the bromophenyl group at the 5-position distinguishes 5-(2-Bromophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole from other pyrazole derivatives. This unique feature enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
55042-83-6 |
|---|---|
Fórmula molecular |
C21H17BrN2 |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H17BrN2/c22-19-14-8-7-13-18(19)21-15-20(16-9-3-1-4-10-16)23-24(21)17-11-5-2-6-12-17/h1-14,21H,15H2 |
Clave InChI |
NEZMKSTYACLYKL-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


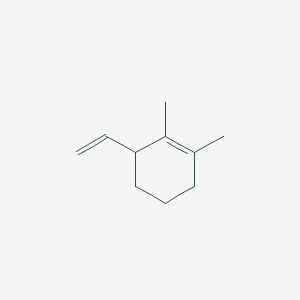
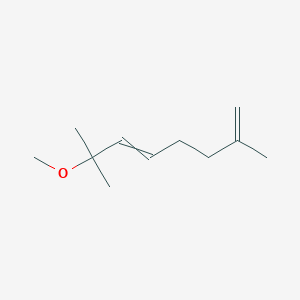

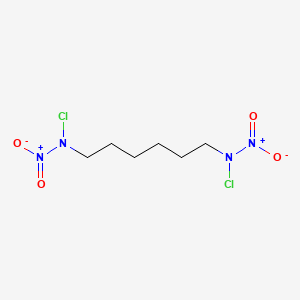
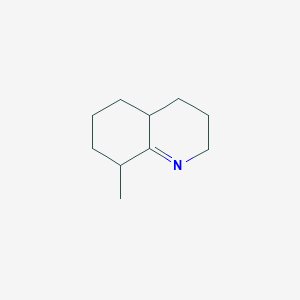


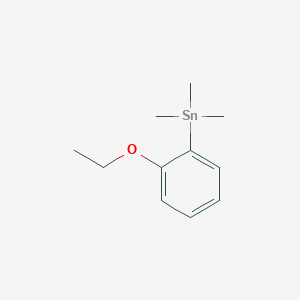

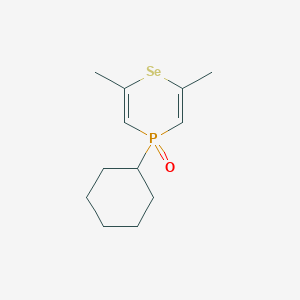
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)

